5-Chloro-3-methoxy-2-propoxybenzaldehyde
Overview
Description
5-Chloro-3-methoxy-2-propoxybenzaldehyde: is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a propoxy group attached to a benzaldehyde core. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde.
Methoxylation: The hydroxyl group on the benzaldehyde is converted to a methoxy group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Propoxylation: The methoxy-substituted benzaldehyde is then reacted with propyl bromide in the presence of a base like sodium hydride to introduce the propoxy group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-methoxy-2-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 5-Chloro-3-methoxy-2-propoxybenzoic acid.
Reduction: 5-Chloro-3-methoxy-2-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-methoxy-2-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents and bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methoxy-2-propoxybenzaldehyde depends on its specific application. In general, it can act as an electrophile in nucleophilic substitution reactions, where the chloro group is replaced by a nucleophile. The aldehyde group can participate in condensation reactions, forming imines or other derivatives. The methoxy and propoxy groups can influence the compound’s reactivity and solubility, affecting its interactions with molecular targets and pathways .
Comparison with Similar Compounds
5-Chloro-2-methoxybenzaldehyde: Lacks the propoxy group, making it less hydrophobic.
3-Methoxy-2-propoxybenzaldehyde: Lacks the chloro group, affecting its reactivity in substitution reactions.
5-Chloro-3-methoxybenzaldehyde: Lacks the propoxy group, influencing its solubility and reactivity.
Uniqueness: 5-Chloro-3-methoxy-2-propoxybenzaldehyde is unique due to the presence of all three functional groups (chloro, methoxy, and propoxy) on the benzaldehyde core. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
5-chloro-3-methoxy-2-propoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-4-15-11-8(7-13)5-9(12)6-10(11)14-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGLATICPAWALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598863 | |
Record name | 5-Chloro-3-methoxy-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828272-37-3 | |
Record name | 5-Chloro-3-methoxy-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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